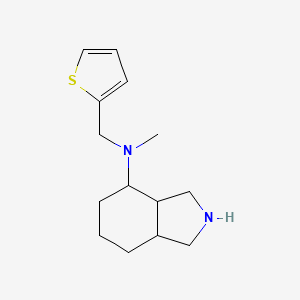

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine

Description

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a bicyclic amine derivative featuring a fully saturated octahydro-1H-isoindole core. The compound is substituted at the 4-position with a methyl group and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

N-methyl-N-(thiophen-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-16(10-12-5-3-7-17-12)14-6-2-4-11-8-15-9-13(11)14/h3,5,7,11,13-15H,2,4,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWHPKCVHSVPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CS1)C2CCCC3C2CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindoline derivative with thiophen-2-ylmethylamine in the presence of a methylating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 85°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) can facilitate the reaction under aerobic conditions . Additionally, the process may be optimized by employing high-purity reagents and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoindoline core can be reduced to form more saturated derivatives.

Substitution: The methyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted analogs. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Key Findings and Implications

Core Structure and Physicochemical Properties

- Target Compound : The saturated isoindole core reduces aromaticity, likely increasing lipophilicity (LogP) compared to naphthalene-containing analogs (b, d, e) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility .

- Hydroxyl groups in (b, d) improve solubility but may increase susceptibility to oxidative metabolism.

Functional Group Contributions

- Thiophene Moieties: All compounds feature thiophene rings, which are associated with metabolic activation risks (e.g., hepatotoxicity via epoxidation).

- Amine and Hydroxyl Groups: The target’s tertiary amine lacks hydrogen-bond donors, reducing solubility compared to the primary/secondary amines and hydroxyl groups in (a, b, d).

Biological Activity

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a synthetic compound characterized by its unique molecular structure, which includes a thiophene moiety and an isoindoline core. With a molecular formula of C14H22N2S and a molecular weight of 250.4 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, leading to effects such as:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, showcasing potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.

- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against ovarian carcinoma cells, with IC50 values indicating effective inhibition of cell growth. This suggests a promising avenue for its development as an anticancer therapeutic.

Antimicrobial Studies

In vitro assays demonstrated that the compound exhibits activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential role in combating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Methyl-N-(thiophen-2-ylmethyl)piperidine | Piperidine Structure | Moderate antimicrobial activity |

| N-Methyl-N-(thiophen-2-ylmethyl)pyrrolidine | Pyrrolidine Structure | Low anticancer activity |

| N-Methyl-N-(thiophen-2-ylmethyl)morpholine | Morpholine Structure | High anti-inflammatory effects |

The unique isoindoline core of this compound distinguishes it from other similar compounds, potentially enhancing its biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.